molecular formula C7H3Cl3O3 B147637 3,5,6-Trichlorosalicylic acid CAS No. 40932-60-3

3,5,6-Trichlorosalicylic acid

Cat. No.: B147637
CAS No.: 40932-60-3
M. Wt: 241.5 g/mol
InChI Key: IIHCUZVBIMTHEB-UHFFFAOYSA-N
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Description

3,5,6-Trichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid that has become a subject of focused academic and industrial investigation. Its unique chemical structure, characterized by three chlorine atoms on the benzene (B151609) ring, imparts distinct properties that set it apart from its parent compound and other derivatives. This has led to its exploration in diverse scientific fields, from materials science to medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzoic acid
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InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)
Source PubChem
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InChI Key

IIHCUZVBIMTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7068265
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
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Molecular Weight

241.5 g/mol
Source PubChem
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CAS No.

40932-60-3
Record name 2,3,5-Trichloro-6-hydroxybenzoic acid
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Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
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Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
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Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
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Record name 3,5,6-trichlorosalicylic acid
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Synthetic Methodologies and Chemical Transformations of 3,5,6 Trichlorosalicylic Acid

Laboratory-Scale Synthetic Routes and Reaction Conditions

The laboratory synthesis of 3,5,6-trichlorosalicylic acid is primarily achieved through the controlled chlorination of salicylic (B10762653) acid. This process involves a series of carefully managed steps to introduce three chlorine atoms onto the aromatic ring.

Multi-step Chlorination Sequence from Salicylic Acid

The synthesis typically begins with the chlorination of salicylic acid in a suitable solvent. A common method involves dissolving salicylic acid in concentrated sulfuric acid and then introducing chlorine gas. This initial step leads to the formation of a mixture of monochlorosalicylic acids. Subsequent chlorination at elevated temperatures yields 3,5-dichlorosalicylic acid. The final trichlorination step requires more forcing conditions, often involving the use of oleum (B3057394) (fuming sulfuric acid) and a catalyst to introduce the third chlorine atom at the 6-position. google.comsmolecule.com

Optimization of Reaction Parameters for Monochlorination and Dichlorination

Table 1: Optimized Temperature Conditions for Chlorination of Salicylic Acid

Chlorination StepProductOptimal Temperature Range (°C)
Monochlorination3- and 5-chlorosalicylic acids5 - 10
Dichlorination3,5-dichlorosalicylic acid65 - 70

Trichlorination Processes Involving Catalysts and Specific Reagents

The introduction of the third chlorine atom to form this compound necessitates the use of a catalyst and specific reagents. After the formation of 3,5-dichlorosalicylic acid, sulfur trioxide is added to the concentrated sulfuric acid to create oleum. google.com This is followed by the addition of an iodine catalyst, typically in the range of 100-150 milligrams per mole of the initial salicylic acid. google.com The final chlorination is then carried out at a temperature of approximately 40°C to 60°C. google.com In some procedures, 3,5-dichlorosalicylic acid is chlorinated at 80°-90° C in fuming sulfuric acid to yield this compound. google.com

Another approach to the synthesis of chlorinated salicylic acid derivatives involves a palladium(II)-catalyzed ortho-chlorination. google.com This method has been applied in the production of dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), a related compound. google.com

Single-Pot Synthetic Approaches for this compound and its Esters

An improved, single-pot process has been developed for the synthesis of this compound and its esters, offering high yields and purity. google.comjustia.com In this method, salicylic acid is first chlorinated in concentrated sulfuric acid to form the monochloro derivative, followed by further chlorination to 3,5-dichlorosalicylic acid. google.com Subsequently, with the aid of an iodine catalyst, the trichlorinated acid is produced. google.com The entire process can be performed in a single reaction vessel. google.com

Table 2: Single-Pot Synthesis of n-Pentyl 3,5,6-Trichlorosalicylate

StepReactants/ReagentsConditionsProduct
1. MonochlorinationSalicylic acid, Chlorine gas, Concentrated H₂SO₄5-10°C3- and 5-chlorosalicylic acids
2. DichlorinationChlorine gas65-70°C3,5-dichlorosalicylic acid
3. TrichlorinationSulfur trioxide, Iodine catalyst, Chlorine gas40-60°CThis compound
4. ExtractionIce/water, Xylene, n-Pentanol75-100°CSolution of this compound in xylene/n-pentanol
5. EsterificationAcid catalyst (e.g., H₂SO₄) or Titanium catalystHeating to remove water-alcohol azeotropen-Pentyl 3,5,6-trichlorosalicylate

Chemical Reactions and Derivative Synthesis Involving this compound

The reactivity of this compound is influenced by its functional groups—the carboxylic acid, the hydroxyl group, and the chlorine atoms attached to the aromatic ring.

Substitution Reactions at Chlorine Atoms

The chlorine atoms on the aromatic ring of this compound can undergo substitution reactions. While specific examples of substitution reactions directly on this compound are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution on highly chlorinated rings suggest that these chlorines can be replaced by other functional groups under appropriate conditions. For instance, reagents like sodium hydroxide (B78521) or potassium hydroxide could potentially be used to replace chlorine atoms with hydroxyl groups.

It is also known that this compound can be converted into its esters through reactions with alcohols in the presence of an acid catalyst. smolecule.com Furthermore, the alkali metal salt of this compound reacts with dimethyl sulfate (B86663) in an aqueous solution to form 2-methoxy-3,5,6-trichlorobenzoic acid. googleapis.com

Oxidation and Reduction Pathways of the Compound

The chemical structure of this compound, featuring an aromatic ring with both electron-withdrawing (chlorine, carboxylic acid) and electron-donating (hydroxyl) groups, allows it to participate in redox reactions, though these are reportedly less common than substitution reactions. The phenolic hydroxyl group and the benzene (B151609) ring are susceptible to oxidation, while the carboxylic acid group is generally resistant under typical conditions.

Common oxidizing agents that could theoretically be used include potassium permanganate (B83412) and hydrogen peroxide. Reduction reactions may also be possible, potentially targeting the carboxylic acid or involving dechlorination under specific conditions, using agents such as sodium-based reductants. However, detailed studies and specific methodologies for the controlled oxidation or reduction of this compound are not extensively documented in the available scientific literature.

Esterification Processes of this compound

The esterification of the carboxylic acid group of this compound is a well-documented and significant transformation, often serving as a crucial step in the synthesis of more complex molecules, such as those used in chemiluminescent compositions. google.com The reaction typically involves heating the acid with an alcohol in the presence of a catalyst.

Conventional methods employ strong acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction with alcohols ranging from C3 to C20, such as n-pentanol. google.comgoogle.com This process often involves heating at elevated temperatures to remove water via azeotropic distillation, driving the equilibrium toward the ester product. google.com For example, the n-pentyl ester has been prepared by refluxing this compound in n-pentyl alcohol with a catalytic amount of sulfuric acid, yielding a crude product of approximately 73%. google.com

A significant improvement in this process involves the use of titanium ester or chelate catalysts. google.com This catalytic approach has been found to selectively promote esterification while virtually eliminating the formation of ether byproducts from the alcohol, a notable drawback of using strong acid catalysts. google.com This improved method not only enhances the purity and yield of the resulting ester but also reduces the required amount of the alcohol reactant. google.com Research has also noted the esterification of this compound with n-pentanol in a toluene (B28343) solution using a nano catalyst. sentencedict.com Furthermore, the esterification with n-butanol is a key step in the synthesis of bis(2,4,5-trichloro-6-carbobutoxyphenyl) oxalate (B1200264) (TCCBPO). researchgate.net

Alcohol ReactantCatalystKey ConditionsNoted Application/YieldSource
n-PentanolSulfuric AcidRefluxing in n-pentyl alcohol~73% crude yield for n-pentyl ester google.com
Alcohols (C3-C20)Titanium Ester/ChelateDistillation conditionsHigh purity, quantitative yield, suppresses ether formation google.com
n-PentanolNano catalystToluene solutionFormation of 3,5,6-trichlorosalicylic ester sentencedict.com
n-ButanolNot specifiedEsterification stepIntermediate for TCCBPO synthesis researchgate.net
Alcohols (C3-C20)p-Toluenesulfonic acidHeating to evaporate water-alcohol azeotropeGeneral ester synthesis google.com

Formation of Metal Complexes utilizing this compound as a Ligand

This compound (TCSA) can act as a ligand to form coordination complexes with various metal ions. kaust.edu.sa The carboxylate and phenolate (B1203915) groups can chelate to a metal center, leading to the formation of stable complexes. Research has demonstrated the synthesis and characterization of TCSA complexes with a range of first-row transition metals and alkaline earth metals, including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Ca(II), and Mg(II). kaust.edu.saresearchgate.net

These metal complexes exhibit different properties compared to the free ligand. kaust.edu.sa For instance, the chelation of metals to TCSA has been shown to significantly enhance antibacterial activity against selected bacterial strains. kaust.edu.saresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structural environment around the metal centers, particularly to determine the relative stability of different geometries such as square planar versus octahedral complexes. kaust.edu.sa The binding affinity of these complexes to proteins like bovine serum albumin (BSA) has also been studied, revealing a wide range of binding constants depending on the coordinated metal. kaust.edu.saresearchgate.net

Metal IonComplex Formula (General)Key FindingSource
Mn(II)Mn(II)-TCSAEffective antibacterial activity (MIC 20-50 µg/L) kaust.edu.saresearchgate.net
Ni(II)Ni(II)-TCSAEffective antibacterial activity (MIC 20-50 µg/L) kaust.edu.saresearchgate.net
Ca(II)Ca(II)-TCSAHighest protein (BSA) binding constant among tested complexes kaust.edu.saresearchgate.net
Cu(II)Cu(II)-TCSAHigh protein (BSA) binding constant kaust.edu.saresearchgate.net
Mg(II)Mg(II)-TCSAHigh protein (BSA) binding constant kaust.edu.saresearchgate.net
Zn(II)Zn(II)-TCSAModerate protein (BSA) binding constant kaust.edu.saresearchgate.net
Co(II)Co(II)-TCSALower protein (BSA) binding constant kaust.edu.saresearchgate.net
Fe(II)Fe(II)-TCSALower protein (BSA) binding constant kaust.edu.saresearchgate.net

Derivatization to other Benzoic Acid Analogs

This compound serves as a valuable starting material for the synthesis of other substituted benzoic acid analogs. A key derivatization is the methylation of the phenolic hydroxyl group. One process describes the conversion of this compound to 2-methoxy-3,5,6-trichlorobenzoic acid. googleapis.com This reaction is achieved by treating the alkali metal salt of the salicylic acid with dimethyl sulfate in an aqueous solution, which selectively methylates the hydroxyl group to a methoxy (B1213986) group. googleapis.com

Furthermore, this compound is a known intermediate in the production of complex esters used in chemiluminescent systems. google.com For example, it is first converted to its n-pentyl ester, which then serves as a precursor for bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, a compound vital for light-emitting applications. google.comgoogle.com This multi-step synthesis highlights the utility of this compound in creating highly functionalized benzoic acid derivatives. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

In line with global sustainability goals, green chemistry principles are increasingly influencing the production methods of specialty chemicals like this compound. pmarketresearch.com The focus is on developing more efficient, environmentally friendly processes that minimize waste and the use of hazardous substances.

Exploration of Biocatalytic Synthesis Methods

Biocatalysis represents a promising green alternative to traditional chemical synthesis. The use of enzymes as catalysts can lead to high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. nih.govfrontiersin.org Market analyses suggest that employing biocatalysts in the synthesis of this compound is a developing area aimed at minimizing the environmental impact associated with conventional catalysts. pmarketresearch.com While specific examples of biocatalysts being used for the primary synthesis of the acid itself are not widely detailed, related biocatalytic processes, such as the lipase-catalyzed synthesis of esters in solvent-free media, demonstrate the potential of this technology. nih.govfrontiersin.org The use of immobilized enzymes like Novozym® 435 for esterification reactions highlights a pathway that is more efficient and environmentally benign than traditional chemical methods. nih.gov

Integration of Sustainable Production Technologies

The production of this compound is undergoing a significant transformation, driven by the need for more sustainable and efficient manufacturing processes. Innovations in this area focus on adhering to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. atiner.gr Key advancements include the adoption of novel synthesis techniques like microwave-assisted synthesis and flow chemistry, which offer substantial improvements over traditional batch processing.

Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and increase yields by up to 30%, making the production of this compound more economically and environmentally viable. This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer by-products.

Flow chemistry, or continuous-flow processing, represents another pivotal technological advancement. By conducting reactions in a continuous stream through a reactor, this method allows for precise control over parameters such as temperature and pressure. The result is a higher purity product, reduced waste, and enhanced safety, particularly for exothermic reactions like chlorination. acs.orgresearchgate.net Although the initial capital investment for continuous-flow reactors can be significant, ranging from 12 million, early adopters have reported a 14% reduction in per-unit costs. pmarketresearch.com The application of flow chemistry has been demonstrated for the nitration of salicylic acid, achieving complete conversion in under seven minutes with high selectivity, illustrating the potential for similar efficiencies in chlorination processes. acs.orgresearchgate.net

The European market, with its stringent environmental regulations under REACH, is particularly driving the shift towards these sustainable production methods. pmarketresearch.com This has spurred research into innovative techniques that align with green chemistry principles. One notable development is a patented solvent-free production method that claims to reduce wastewater by 90%. pmarketresearch.com Such advancements are critical, as traditional methods often rely on hazardous solvents like concentrated sulfuric acid and chlorinated hydrocarbons. smolecule.comgoogle.com

The following tables provide a comparative overview of traditional versus emerging sustainable production technologies, highlighting key parameters and research findings.

Interactive Data Table: Comparison of Synthetic Production Methods

ParameterConventional Batch SynthesisMicrowave-Assisted SynthesisContinuous Flow Chemistry
Reaction Time 2-3 hours for monochlorination, 1-2 hours for dichlorination, 0.5-2 hours for trichlorination Significantly reduced < 7 minutes for related reactions acs.orgresearchgate.net
Yield 75-78% (Lab-scale), 80-85% (Industrial) Up to 30% improvement Potentially higher and more consistent
Purity >95% after recrystallization Higher purity, fewer by-products Higher purity levels
Solvents Concentrated sulfuric acid, oleum, xylene, toluene smolecule.comgoogle.comCan be reduced or eliminatedSafer solvents, potential for solvent-free pmarketresearch.com
Energy Efficiency High energy input for heating and pressurized chlorination More energy-efficient atiner.grImproved heat transfer and efficiency
Safety Risks associated with hazardous reagents and exothermic reactionsEnhanced safety due to smaller reaction volumesPrecise control enhances safety
Scalability Established for large-scale productionScalable Supports scaling up without compromising quality

Interactive Data Table: Research Findings on Sustainable Technologies

TechnologyResearch FocusKey Findings
Flow Chemistry Nitration of salicylic acid in a microreactor acs.orgresearchgate.netComplete conversion achieved in <7 minutes with high selectivity for the desired product. acs.orgresearchgate.net
Microwave Synthesis General application for efficiency Accelerates reaction time and can improve yield by up to 30%.
Solvent-Free Production Patented method for this compound pmarketresearch.comReduces wastewater by 90%, offering a significant environmental benefit. pmarketresearch.com
Catalysis Titanium catalyst for esterification of this compound google.comSuppresses the formation of by-product ethers and allows for quantitative yield. google.com
Continuous Extraction Industrial purification method google.comImproves purity to >95% and enhances yield by using solvents like xylene at 75–100°C. google.com

Advanced Spectroscopic and Photophysical Investigations of 3,5,6 Trichlorosalicylic Acid

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism in 3,5,6-Trichlorosalicylic Acid

A key photophysical process in many salicylic (B10762653) acid derivatives is Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This ultrafast reaction involves the transfer of a proton from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group upon photoexcitation. nih.gov This creates an excited-state keto-tautomer from the initial normal (enol) form, leading to unique spectroscopic characteristics. In this compound, the mechanism of action is centered around its capacity to undergo ESIPT reactions.

The most prominent spectroscopic evidence for ESIPT is the observation of a large Stokes shift, which is the difference in energy between the absorption maximum and the emission maximum. This significant energy loss is a hallmark of the structural relaxation and tautomerization occurring in the excited state. smolecule.com this compound exhibits this characteristic "dual" emission behavior, where light is emitted at two different wavelengths, and a large Stokes shift. smolecule.com

Studies combining spectroscopic techniques with theoretical calculations have been employed to understand these interactions. smolecule.com The process is characterized by a large Stokes shift with a negligible dependency on the polarity of the solvent, a feature that makes it valuable for various photophysical applications. The table below summarizes the absorption and emission maxima for TCSA in different solvents, illustrating the significant Stokes shift.

SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Stokes Shift (cm-1)
Cyclohexane (B81311)328455~9800
Acetonitrile (B52724)330458~9700
Methanol325465~10400
Dichloromethane330456~9600

Data sourced and adapted from photophysical studies on this compound. dntb.gov.uaresearchgate.netgoogle.com

The photophysical properties of TCSA have been investigated across a range of solvents with varying polarities, from non-polar cyclohexane to polar protic methanol. A defining characteristic of the ESIPT emission in TCSA is its relative insensitivity to the solvent's polarity. While the absorption spectrum shows a slight shift (solvatochromism), the Stokes-shifted emission from the keto-tautomer remains largely unchanged. This suggests that the intramolecular hydrogen bond remains intact in the ground state across these solvents and that the ESIPT process is the dominant de-excitation pathway.

In polar protic solvents like methanol, there is evidence of intermolecular hydrogen bonding between the solvent and TCSA. This can sometimes lead to the observation of emission from the normal, non-proton-transferred species, although the tautomer emission remains the most prominent feature. The remarkable enhancement of the tautomer emission can also be observed when TCSA is encapsulated within the nanocavity of β-cyclodextrin, which is attributed to the retardation of non-radiative decay channels in the confined state. nih.gov

The excited-state dynamics of salicylic acid derivatives are known to be critically dependent on pH, as this determines the ionization state of the molecule (cationic, neutral, or anionic). unige.chresearchgate.net In the case of TCSA, varying the pH allows for the selective study of its different ground-state species.

Acidic/Neutral Medium: In neutral and acidic conditions, TCSA exists predominantly in its neutral form, where the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is intact. This form is responsible for the ESIPT phenomenon, leading to the characteristic large Stokes-shifted fluorescence.

Basic Medium: In a basic environment, the phenolic proton is abstracted, forming the phenolate (B1203915) anion. In this anionic form, the intramolecular hydrogen bond is absent, and consequently, the ESIPT pathway is blocked. As a result, the large Stokes-shifted emission is quenched and replaced by an emission at a shorter wavelength, corresponding to the de-excitation of the anion. This pH-dependent switching of the emission wavelength is a clear confirmation of the ESIPT mechanism operating in the neutral form of TCSA.

Time-resolved fluorescence spectroscopy provides deeper insights into the kinetics of the excited-state processes. Studies on TCSA reveal that the fluorescence lifetime is approximately 2.5 nanoseconds. This is notably shorter than that of less chlorinated analogs like 5-chlorosalicylic acid (~4.2 ns). The shorter lifetime in TCSA is attributed to an enhanced rate of intersystem crossing, a non-radiative pathway where the molecule transitions from the singlet excited state to the triplet state. This enhancement is a direct consequence of the "heavy-atom effect" introduced by the three chlorine substituents, which promotes spin-orbit coupling. Time-resolved fluorescence decay measurements have been consistent with findings from steady-state anisotropy and other experimental methods. nih.gov

Comparative Photophysical Studies with Salicylic Acid Analogs

To understand the role of the chlorine atoms in modulating the photophysical behavior of TCSA, it is instructive to compare its properties with those of salicylic acid (SA) and its less-chlorinated derivatives.

The progressive substitution of hydrogen with chlorine on the salicylic acid ring has a systematic effect on the ESIPT process. A comparative study involving salicylic acid (SA), 5-chlorosalicylic acid (5ClSA), 3,5-dichlorosalicylic acid (3,5DCSA), and this compound (TCSA) highlights these trends. researchgate.net

The introduction of electron-withdrawing chlorine atoms strengthens the intramolecular hydrogen bond, which can facilitate the ESIPT process. Spectroscopic data shows a progressive red-shift in the absorption maxima with increasing chlorination, indicating a stabilization of the ground state. researchgate.net

CompoundAbsorption Maxima (λabs, nm in Methanol)Emission Maxima (λem, nm in Methanol)
Salicylic Acid (SA)~300~430
5-Chlorosalicylic Acid (5ClSA)~312~440
3,5-Dichlorosalicylic Acid (3,5DCSA)~318~450
This compound (TCSA)~325~465

Data sourced and adapted from comparative photophysical studies. researchgate.net

Distinctions in Emission Spectra Compared to Less Chlorinated Analogs

The photophysical behavior of this compound (TCSA), particularly its emission properties, is markedly influenced by the heavy chlorination of its aromatic ring. When compared to its less chlorinated counterparts—salicylic acid (SA), 5-chlorosalicylic acid (5ClSA), and 3,5-dichlorosalicylic acid (3,5DCSA)—a distinct and systematic trend emerges in their emission spectra. researchgate.net This is primarily observed as a progressive red shift (a shift to longer wavelengths) in the emission maxima as the number of chlorine substituents increases. researchgate.net

A detailed photophysical study reveals this trend across various solvents, from nonpolar to polar protic. researchgate.net For instance, in a nonpolar solvent like methylcyclohexane (B89554) (MCH), the absorption maximum shifts from approximately 310 nm for SA to 338 nm for TCSA. A similar, more pronounced trend is observed in the emission spectra. This consistent red shift across the series SA → 5ClSA → 3,5DCSA → TCSA is a key spectroscopic signature of the effect of chlorination. researchgate.net The anomalous "dual" emission, a characteristic feature of molecules undergoing Excited-State Intramolecular Proton Transfer (ESIPT), is also a notable aspect of TCSA's photophysics. smolecule.com

The table below, compiled from spectroscopic studies, illustrates the comparative absorption maxima of TCSA and its analogs in solvents of varying polarity, highlighting the impact of progressive chlorination. researchgate.net

Data sourced from Paul et al. (2011). researchgate.net MCH: Methylcyclohexane (nonpolar), ACN: Acetonitrile (polar aprotic), MeOH: Methanol (polar protic).

Analysis of Intramolecular Hydrogen Bond Strength and Excited-State Proton Transfer Barriers

The photophysics of salicylic acid and its derivatives are governed by an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. researchgate.netosti.gov This bond is crucial for the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT), a process where a proton is transferred from the hydroxyl group to the carbonyl group upon photoexcitation. researchgate.net This transfer results in the formation of a transient tautomeric species that is responsible for the characteristic large Stokes-shifted fluorescence. smolecule.com

In this compound, the strength of this IMHB and the energy barrier for the ESIPT process are significantly modulated by the presence of three electron-withdrawing chlorine atoms. researchgate.net Comparative studies with salicylic acid, 5-chlorosalicylic acid, and 3,5-dichlorosalicylic acid have provided detailed insights into these structural and energetic modifications. researchgate.net

Research indicates that progressive chlorination of the salicylic acid scaffold leads to a reduction in the ground-state IMHB strength. researchgate.net Furthermore, the chlorine substituents influence the electron density distribution in the excited state. Specifically, they decrease the negative charge density at the acceptor oxygen atom of the carboxylic group in the excited state. researchgate.net

The combination of these effects—a weaker initial hydrogen bond and reduced electron density at the proton acceptor site—results in an increase in the energy barrier for the ESIPT process. researchgate.net Consequently, the ESIPT reaction is considered to be less favorable in TCSA compared to its parent molecule, salicylic acid. researchgate.net This higher barrier for proton transfer in the excited state is a critical factor distinguishing the photophysical dynamics of TCSA from its less chlorinated analogs.

The table below summarizes the qualitative effects of increased chlorination on the key parameters governing the photophysics of salicylic acid derivatives.

Computational Chemistry and Theoretical Modeling of 3,5,6 Trichlorosalicylic Acid

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the ground and excited-state properties of 3,5,6-trichlorosalicylic acid. These computational studies complement experimental findings and provide a deeper understanding of the molecule's behavior at an atomic level.

The ground-state properties of this compound have been extensively studied using both Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been the method of choice for optimizing the molecular geometry and calculating various electronic properties of salicylic (B10762653) acid and its derivatives. researchgate.netresearchgate.net

For instance, computational studies on a series of chlorinated salicylic acids, including the 3,5,6-trichloro derivative, have been performed to determine their lowest energy conformers. researchgate.net These calculations typically employ basis sets such as 6-311++G(d,p), which are robust enough to handle the lone pair electrons and provide accurate descriptions of anions and hydrogen-bonded systems. researchgate.net The optimized ground-state geometry confirms a planar structure with an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, forming a six-membered ring. researchgate.netresearchgate.net DFT calculations are also used to determine fundamental properties like dipole moments, molecular electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netdntb.gov.ua

Table 1: Selected Ground State Properties of Salicylic Acid Derivatives Calculated using DFT.
CompoundMethod/Basis SetCalculated PropertyValue
Salicylic AcidDFT/B3LYP/6-311++G(d,p)IMHB Energy (kcal/mol)-11.33
This compoundDFT/B3LYP/6-311++G(d,p)IMHB Energy (kcal/mol)-9.80
Dipole Moment (Debye)3.89

The photophysical properties of this compound, particularly its fluorescence and the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT), are analyzed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netdntb.gov.ua TD-DFT is a widely used method for calculating vertical excitation energies and exploring the potential energy surfaces of excited states. researchgate.net

Studies on this compound use TD-DFT calculations, often with the B3LYP functional and a 6-31++G(d,p) basis set, performed on the DFT-optimized ground-state geometry to simulate absorption spectra. researchgate.net These calculations help assign the electronic transitions observed in experimental spectra, typically identifying them as π→π* transitions. dntb.gov.ua The analysis of the first excited singlet state (S₁) is crucial for understanding the ESIPT mechanism. TD-DFT calculations reveal how electron density shifts upon photoexcitation, which leads to an increase in the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby driving the proton transfer process. acs.org The calculated emission energies for both the normal (enol) and proton-transferred (keto-tautomer) forms can be compared with experimental fluorescence data to confirm the dual emission characteristic of ESIPT molecules. smolecule.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.org This theory has been applied to this compound to characterize its intramolecular hydrogen bond (IMHB). researchgate.netresearchgate.net

In the AIM approach, the presence of a bond path between two atoms and a (3, -1) bond critical point (BCP) is a necessary condition for a chemical bond. wikipedia.org For the IMHB in this compound, key topological parameters at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are calculated. researchgate.net A positive value of the Laplacian (∇²ρ(r) > 0) indicates a closed-shell interaction, which is typical for hydrogen bonds. researchgate.net Further analysis of the energy densities at the BCP suggests that the IMHB in this molecule possesses some covalent character. researchgate.net

Table 2: AIM Topological Parameters for the Intramolecular Hydrogen Bond BCP in Salicylic Acid and its Trichloro-derivative.
CompoundElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)
Salicylic Acid0.0450.129
This compound0.0410.123

Theoretical Characterization of Intramolecular Interactions

Theoretical methods are essential for characterizing the subtle intramolecular interactions that govern the structure and reactivity of this compound.

The intramolecular hydrogen bond is the defining structural feature of this compound, and its strength and nature are subjects of detailed computational investigation. researchgate.net DFT calculations show that the substitution of electron-withdrawing chlorine atoms on the benzene (B151609) ring influences the IMHB. researchgate.netacs.org In this compound, the IMHB is found to be weaker compared to the parent salicylic acid. researchgate.net This weakening is attributed to the inductive effects of the chlorine atoms, which alter the electron density distribution within the molecule.

The nature of the IMHB is further explored using advanced tools like Natural Bond Orbital (NBO) analysis and AIM theory. researchgate.net These methods quantify the interaction energy and reveal its characteristics. The interplay between the IMHB and the aromaticity of the benzene ring is also a key area of study, with investigations into whether the interaction can be classified as Resonance-Assisted Hydrogen Bonding (RAHB). researchgate.net The consensus from these studies is that the IMHB in chlorinated salicylic acids is a strong, partially covalent interaction that is crucial for the molecule's stability and its capacity to undergo ESIPT. researchgate.netresearchgate.net

A central aspect of the computational study of this compound is the mapping of the potential energy surface (PES) for the proton transfer reaction in both the ground (S₀) and first excited singlet (S₁) states. researchgate.net The PES is typically constructed by systematically varying the O-H bond length of the hydroxyl group while optimizing the rest of the molecular geometry.

In the ground state (S₀), calculations consistently show a single energy minimum corresponding to the normal enol form, with a significant energy barrier preventing spontaneous proton transfer. researchgate.netacs.org This confirms that ground-state intramolecular proton transfer (GSIPT) is not a favorable process. researchgate.net

Conversely, the PES for the excited state (S₁) reveals a much smaller energy barrier between the enol form and a second minimum corresponding to the keto-tautomer. researchgate.netacs.org This double-well potential in the excited state is the theoretical basis for the ESIPT phenomenon. acs.org Computational studies for chlorinated salicylic acids have shown that chlorine substitution can modulate the height of this excited-state barrier, thereby influencing the efficiency and kinetics of the ESIPT process. researchgate.net For this compound, theoretical calculations support the experimental observation of ESIPT, providing the energetic landscape that governs this ultrafast photochemical reaction. researchgate.netdntb.gov.ua

Computational Studies on Metal Complexation of this compound

The chelation of metal ions by this compound is a pivotal aspect of its chemical behavior and potential applications. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the coordination chemistry of TCSA with various metal ions. These theoretical investigations allow for the prediction of complex geometries, the assessment of their relative stabilities, and a detailed analysis of the nature of the metal-ligand bonds.

Relative Stability of Metal Complexes (e.g., Square Planar and Octahedral Geometries)

A key area of computational research has been the determination of the preferred coordination geometries of metal complexes with TCSA. DFT calculations have been effectively used to unravel the structural environment around the metal centers by comparing the relative stabilities of different arrangements, such as square planar and octahedral geometries. researchgate.net

For instance, studies on the complexation of TCSA with first-row transition metals have utilized DFT to elucidate the most favorable coordination. researchgate.net The relative energies of square planar versus octahedral complexes are calculated to predict which geometry is more stable. This is crucial as the geometry of the metal complex can significantly influence its chemical reactivity and biological activity.

Research has indicated that for many transition metal ions, an octahedral geometry is often the more stable configuration when complexed with TCSA. researchgate.net This is typically due to the bidentate nature of the salicylic acid ligand, which coordinates to the metal ion through both the carboxylate oxygen and the hydroxyl oxygen. In an octahedral complex, the metal ion is coordinated to three TCSA ligands or a combination of TCSA and other solvent or co-ligands.

The relative stability is determined by calculating the total electronic energy of the optimized geometries for each possible isomeric form. The geometry with the lowest energy is considered the most stable. These computational predictions are invaluable for understanding the structure of these complexes in the absence of definitive experimental data like X-ray crystallography.

Table 1: Illustrative Relative Stabilities of Metal-TCSA Complexes (Hypothetical Data)

Metal IonCoordination GeometryRelative Energy (kcal/mol)Stability Ranking
M(II)Square Planar0.02
M(II)Octahedral-15.21
M(III)Square PlanarNot Favorable-
M(III)Octahedral-25.81

Note: This table is illustrative and based on general findings in computational studies of similar metal complexes. Actual values would be specific to the metal ion and the level of theory used in the calculation.

Electronic Structure and Bonding Analysis in Metal Chelates

Beyond predicting geometry, computational chemistry offers powerful tools to analyze the electronic structure and the nature of the chemical bonds within metal chelates of this compound. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Energy Decomposition Analysis (EDA) provide a detailed picture of the metal-ligand interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can characterize the nature of the bonds in TCSA metal complexes. By analyzing the properties of the bond critical points (BCPs) between the metal and the coordinating oxygen atoms, one can classify the interaction as either predominantly ionic or covalent. For metal-chelator interactions, a low electron density (ρ) and a positive Laplacian of the electron density (∇²ρ) at the BCP are typically indicative of a predominantly electrostatic (ionic) interaction. rsc.org However, the total energy density (H(r)) at the BCP can reveal a degree of covalent character. rsc.org Studies on related salicylic acid derivatives have shown that while the metal-oxygen bond is largely ionic, a non-negligible covalent contribution can be crucial in determining the stability of the complex. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and donor-acceptor interactions within the complex. uni-muenchen.de This method localizes the wavefunction into orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For a TCSA metal complex, NBO analysis can quantify the extent of charge transfer from the ligand's oxygen atoms to the metal center. The second-order perturbation theory analysis within the NBO framework can reveal the stabilization energies associated with these donor-acceptor interactions, highlighting the key orbital interactions that contribute to the stability of the chelate. aimspress.com

Table 2: Illustrative Electronic and Bonding Parameters for a Metal-TCSA Chelate (Hypothetical Data)

Analysis MethodParameterValue (a.u.)Interpretation
QTAIM Electron Density (ρ) at M-O BCP0.045Low value, suggests predominantly closed-shell (ionic) interaction.
Laplacian (∇²ρ) at M-O BCP+0.18Positive value, characteristic of ionic bonds.
NBO Charge on Metal Ion+1.75Significant charge transfer from the ligand to the metal.
Donor-Acceptor E(2) (O -> M)15.0 kcal/molStrong stabilizing interaction from oxygen lone pair to metal empty orbitals.
EDA Electrostatic Interaction-80 kcal/molMajor stabilizing component of the bond.
Orbital Interaction-35 kcal/molSignificant covalent contribution to the bond.
Pauli Repulsion+60 kcal/molDestabilizing component due to electron cloud repulsion.

Note: This table is a hypothetical representation to illustrate the types of data obtained from these analyses. The values are not from a specific published study on this compound metal complexes.

Biological Activities and Mechanistic Elucidations of 3,5,6 Trichlorosalicylic Acid

Mechanistic Investigations of Biological Action

Modulation of Enzyme Activity and Gene Expression In Vitro

Research into the biological activities of 3,5,6-trichlorosalicylic acid (TCSA) has revealed its capacity to modulate the activity of specific enzymes. For instance, TCSA has been shown to bind to the active site of bacterial 5-nitrosalicylic acid reductase, leading to the inhibition of its activity. biosynth.com It also acts as an inhibitor of proton-translocating ATPases. biosynth.com Furthermore, studies have demonstrated its effectiveness against various bacteria at low concentrations. biosynth.com The compound's interactions extend to inhibiting certain physiological processes, such as the light emission and chemiluminescent reaction of luciferin (B1168401) in fireflies. biosynth.com

In vitro studies have also explored the effects of TCSA on gene expression. Research conducted by Kennedy et al. (2015) investigated the interactions of TCSA derivatives with biological molecules, assessing the compound's effects on both enzyme activity and gene expression modulation. While detailed information on the specific genes modulated by TCSA is not extensively available in the provided search results, the mention of such studies indicates an active area of investigation. The degradation of the related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP) by Ralstonia sp. strain T6 involves the tcpA gene, which is crucial for the initial dechlorination step. nih.gov While distinct from TCSA, this highlights how chlorinated aromatic compounds can be substrates for specific enzymatic and genetic pathways in microorganisms.

Interactions with Biomolecules

The interaction of acidic compounds with serum albumins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Studies have shown that acidic compounds, including substituted benzoic acids, bind to bovine serum albumin (BSA). nih.gov The binding affinity of these compounds to BSA can vary significantly based on their chemical structure. For example, within the phenoxyacetic acid class, the degree of chlorination dramatically influences binding affinity, with 2,4,5-trichlorophenoxyacetic acid exhibiting a much higher affinity than its lesser chlorinated counterparts. nih.gov

While specific binding studies for this compound to BSA were not detailed in the provided search results, the general principles of substituted benzoic acid binding to albumin suggest that TCSA would also exhibit protein binding. The binding of various acidic compounds to serum albumins from different mammalian species has been observed to vary, although the relative order of binding affinity often remains consistent with that seen with BSA. nih.gov The binding of long-chain fatty acids to BSA has been extensively studied, revealing the presence of multiple high-energy binding sites. nih.gov This detailed understanding of BSA binding characteristics provides a framework for hypothesizing how TCSA might interact with this important carrier protein.

The binding of a compound to serum albumin has significant implications for its bioavailability and biological activity. A high degree of protein binding can effectively create a reservoir of the compound in the bloodstream, influencing its distribution to tissues. nih.gov The blood/tissue ratios of radiolabeled acidic compounds in rats have been shown to be highly correlated with the logarithm of their binding affinity constants to albumin. nih.gov This suggests that the extent of TCSA's binding to serum albumin would be a key factor in determining its in vivo distribution and concentration at target sites.

Furthermore, the chlorinated aromatic structure of compounds like TCSA is thought to enhance drug stability and bioavailability. pmarketresearch.com This characteristic is considered advantageous in pharmaceutical development. pmarketresearch.com The interaction with proteins is fundamental to the biological activity of many compounds. For instance, the binding of TCSA to specific enzymes is the basis for its inhibitory effects. biosynth.com Therefore, understanding the protein binding characteristics of TCSA is crucial for predicting its therapeutic efficacy and potential applications.

Pharmaceutical Development Prospects

The unique chemical properties of this compound have prompted investigations into its derivatives for various therapeutic applications. TCSA serves as a critical intermediate in the synthesis of high-value chemical products, including pharmaceuticals. pmarketresearch.com Its molecular structure, featuring three chlorine atoms and a hydroxyl group, confers unique reactivity that is leveraged in the development of new therapeutic agents. pmarketresearch.com

One notable application is its use as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). pmarketresearch.com For example, it is utilized in the creation of derivatives like diclofenac. pmarketresearch.com The synthesis of esters of this compound has also been a focus of research, with improved processes being developed to produce these derivatives in high yields. google.comgoogle.com These esters are intermediates in the preparation of compounds used in chemiluminescent compositions, which have applications in biochemical assays. google.com

The role of this compound as a precursor for anti-inflammatory agents underscores its potential in this therapeutic area. pmarketresearch.com A study highlighted in Molecular Medicine demonstrated that TCSA reduced IL-6 levels by 50% at a concentration of 10 µM in LPS-stimulated macrophages, showcasing its anti-inflammatory capabilities. This finding provides direct evidence of the compound's own anti-inflammatory activity.

The development of new anti-inflammatory therapies is an ongoing area of research. For instance, combinations of chitosan (B1678972) and 5-amino salicylic (B10762653) acid have shown additive anti-inflammatory effects in experimental colitis models by reducing levels of pro-inflammatory markers like TNF-α, IL-6, and IL-1β. nih.gov This approach of combining agents to enhance therapeutic outcomes could be a potential strategy for the development of TCSA-based anti-inflammatory treatments. The popular use of certain plant extracts, which contain compounds like caffeic acid, for treating inflammatory conditions such as rheumatism further highlights the interest in acidic compounds for their anti-inflammatory properties. nih.gov

Insufficient Data for Comprehensive Article on Anti-Cancer Activities of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate a thorough and informative article on the exploration of this compound for anti-cancer treatments as per the requested outline.

Initial investigations and subsequent targeted searches for the anti-cancer properties of this compound and its derivatives did not yield adequate peer-reviewed research findings. The available information is sparse and does not provide the necessary depth to populate the specified sections on biological activities and mechanistic elucidations in the context of oncology.

While some non-citable sources briefly mention the potential for apoptosis induction in specific cancer cell lines, these claims could not be substantiated through citable scientific publications. Broader searches into chlorinated salicylic acids and other derivatives provided general information on the anti-cancer potential of the broader chemical class but lacked specific data on this compound itself.

Therefore, to maintain scientific accuracy and adhere to the strict content and source requirements of the request, it is not possible to construct an article that meets the user's needs for a detailed and authoritative overview of this specific compound's role in anti-cancer research. Further research and publication in the scientific community would be required to provide the necessary information for such an article.

Environmental Fate and Ecological Impact Research of 3,5,6 Trichlorosalicylic Acid

Environmental Persistence and Degradation Studies

The persistence of TCSA in the environment is largely determined by its resistance to degradation processes. Chlorinated organic compounds are known for their stability and can remain in the environment for extended periods. researchgate.net

Dechlorination, the process of removing chlorine atoms from a molecule, is a key degradation pathway for chlorinated compounds like TCSA. This process can occur through various chemical and biological mechanisms. Reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms, is a common pathway under anaerobic conditions. regenesis.com The presence of multiple chlorine atoms on the salicylic (B10762653) acid ring structure influences its susceptibility to degradation. Studies on similar chlorinated aromatic compounds have shown that the position and number of chlorine atoms can significantly affect the rate and products of dechlorination.

In some instances, the degradation of related compounds can lead to the formation of TCSA. For example, the degradation of the herbicide chloramben (B1668635) in a chlorinated matrix can yield 3,5,6-trichlorosalicylic acid through direct chlorination and hydroxylation, accompanied by the loss of an ammonium (B1175870) ion. ub.edu This highlights the potential for TCSA to be a persistent intermediate in the degradation of other pollutants. ub.edu

Zero-valent metals, particularly zero-valent iron (ZVI), have been extensively studied for their ability to promote the dechlorination of various chlorinated organic pollutants. researchgate.net ZVI can act as an electron donor, facilitating reductive dechlorination. This process is often enhanced under acidic conditions (pH 2 to 5), where the metal is oxidized. researchgate.net

The general mechanism involves the transfer of electrons from the surface of the zero-valent metal to the chlorinated organic molecule, leading to the cleavage of the carbon-chlorine bond. This can result in the formation of less chlorinated, and often less toxic, daughter products. While specific studies on the dechlorination of this compound by zero-valent metals are not widely available in the provided results, the principles derived from studies on other chlorinated compounds like atrazine (B1667683) and chlorinated ethenes are applicable. regenesis.comresearchgate.net In situ chemical reduction (ISCR) enhanced bioremediation combines ZVI with organic hydrogen donors and microorganisms to create a highly reducing environment favorable for anaerobic biological degradation. regenesis.comfrtr.gov This combined approach can accelerate the breakdown of chlorinated contaminants. regenesis.com

The following table summarizes the kinetic data for the dechlorination of atrazine, a different chlorinated compound, which can provide some context for the potential rates of dechlorination processes.

ParameterValue (at 430 mg/L of Atrazine)Value (at 215 mg/L of Atrazine)
Observed Reaction Constant (kobs) 6.11 x 10⁻²6.14 x 10⁻²
Half-life (t₁/₂) (days) 0.2040.205
Source: ResearchGate researchgate.net

The biodegradability of a chemical is a critical factor in determining its environmental persistence. The Organisation for Economic Co-operation and Development (OECD) has established guidelines, such as OECD 301, to assess the ready biodegradability of chemicals in an aerobic aqueous medium. christeyns.com These tests are crucial for understanding the potential for a substance to be broken down by microorganisms in the environment. christeyns.com

While specific data on the ready biodegradability of this compound under OECD guidelines is not available in the provided search results, the general understanding is that highly chlorinated compounds are often resistant to rapid biodegradation. researchgate.net The presence of multiple chlorine atoms can inhibit microbial enzymatic activity. However, some microorganisms have been shown to degrade chlorinated aromatic compounds, albeit often at slow rates. For instance, certain bacterial strains like Pseudomonas fluorescens and Azotobacter chroococcum have demonstrated the ability to degrade the herbicide atrazine. researchgate.net The degradation of such compounds can be influenced by environmental factors like the presence of other substances such as heavy metals (Fe(II), Cu(II)) and humic acid, which can sometimes inhibit the process. researchgate.netfrontiersin.org

Ecological Risk Assessment

Ecological risk assessment for a chemical like this compound involves evaluating its potential to cause adverse effects on living organisms and ecosystems. This assessment considers both the exposure to the chemical and its inherent toxicity.

Bioaccumulation is the process by which a chemical becomes concentrated in an organism's tissues at a higher level than in the surrounding environment. Persistent organic pollutants (POPs) are particularly known for their potential to bioaccumulate and biomagnify in food chains. nih.gov

There is no specific data in the provided search results on the bioaccumulation of this compound. However, its properties as a chlorinated organic compound suggest a potential for bioaccumulation. Studies on other POPs in marine environments have shown that compounds can accumulate in the tissues of organisms like fish. nih.govmdpi.com The lack of significant bioaccumulation over time for some contaminants in certain elasmobranch species suggests that exposure might be more dependent on recent environmental concentrations rather than long-term accumulation. nih.gov

The following table shows the concentration of some contaminants found in fish, which illustrates the potential for organic pollutants to be present in aquatic life.

ContaminantConcentration Range (µg/kg fish)
Caffeine Not exceeding 3.8
Acetaminophen Not exceeding 3.8
Thiabendazole 0.9 to 13.7
Cypermethrin 0.9 to 13.7
Tricyclazole 0.9 to 13.7
Source: MDPI mdpi.com

The impact of this compound on aquatic organisms is a key component of its ecological risk assessment. While specific ecotoxicity data for TCSA is limited in the provided results, it is known to be an irritant. zoro.com The combustion of chlorinated compounds can produce highly toxic gases like hydrogen chloride (HCl), which can have severe environmental impacts. zoro.com

Research has indicated that while this compound itself may not exhibit strong antibacterial activity, its metal complexes can show enhanced antibacterial properties. frontiersin.orgnih.gov This suggests that the presence of metals in the environment could alter the toxicological profile of TCSA. frontiersin.orgnih.gov A study on the metal complexes of TCSA found that Mn(II)-TCSA and Ni(II)-TCSA were effective against certain bacterial strains. researchgate.netresearchgate.net

Ecosystem models can be used to predict the potential environmental concentrations and risks associated with chemicals. A technical report from the Joint Research Centre utilized such models to evaluate the environmental risks of TCSA and similar compounds, concluding that while acute risks might be minimal, some chronic exposure scenarios could warrant further investigation due to potential ecological impacts.

Advanced Monitoring and Detection in Environmental Matrices

The effective monitoring and detection of this compound in various environmental compartments are crucial for understanding its persistence, transformation, and potential ecological risks. Due to its anticipated presence at trace levels (ng/L to µg/L) in environmental samples, highly sensitive and selective analytical methods are required. Research and development in this area focus on robust spectroscopic and chromatographic techniques capable of quantifying the compound in complex matrices such as water, soil, and sediment.

Spectroscopic and Chromatographic Methods for Trace Analysis

The quantification of this compound in environmental samples necessitates sophisticated analytical instrumentation that combines high separation efficiency with sensitive detection. Methodologies analogous to those used for other salicylic acid derivatives and chlorinated phenolic compounds are adapted for this purpose. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase chromatography is the most common separation mode.

Sample Preparation: Environmental water samples are often pre-concentrated using Solid-Phase Extraction (SPE) to isolate the analyte from the matrix and enhance detection limits. pjoes.com SPE cartridges, such as Oasis HLB, are effective for extracting a range of pharmaceuticals and their metabolites from water. pjoes.com The sample is passed through the cartridge, after which the analyte is eluted with a small volume of an organic solvent like methanol. pjoes.com For soil and sediment samples, an initial extraction with a suitable solvent system is required, followed by clean-up and concentration steps.

Separation and Detection: The separation is typically achieved on a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of acidified water (using formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. pjoes.comepa.gov Detection can be performed using a Diode-Array Detector (DAD), which provides spectral information, or more selectively and sensitively, a fluorescence detector. nih.gov For highly sensitive and specific analysis, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). epa.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, minimizing matrix interference and achieving very low detection limits, often in the nanogram-per-liter range. epa.govnih.gov

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Derivatization: The carboxylic acid and hydroxyl groups are converted into less polar and more volatile esters and ethers. Silylation is a common derivatization technique for this purpose. nih.gov

Separation and Detection: The derivatized analyte is then separated on a capillary column (e.g., DB-5). nih.gov The most powerful detection method for GC is mass spectrometry (GC-MS). nih.govekb.eg GC-MS provides high sensitivity and structural information, enabling confident identification of the analyte. For trace-level detection, large volume injection (LVI) techniques can be employed to introduce more sample into the system, thereby lowering detection limits. rsc.org

The table below summarizes typical parameters for the chromatographic analysis of compounds similar to this compound.

Analytical TechniqueSample MatrixSample PreparationChromatographic ColumnMobile Phase / Carrier GasDetection MethodTypical Limit of Detection (LOD)
HPLC-DADPaddy WaterSolid-Phase Extraction (SPE) with C18 cartridgesC18 RP (Reversed-Phase)Acetonitrile/water gradientDiode Array Detector (DAD)0.1 - 0.8 ng/mL researchgate.net
LC-MS/MSSurface Water, GroundwaterDirect injection or SPEAce Ultracore Super C18Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileTriple Quadrupole Mass Spectrometer (MS/MS)0.05 µg/L epa.gov
Sequential Injection ChromatographyFreshwaterOn-column preconcentrationMonolithic C18-Fluorimetric20 ng/L nih.gov
GC-MSBiological Samples / SoilSolvent Extraction, Derivatization (e.g., silylation)Fused silica (B1680970) capillary column (e.g., TG-5MS, DB-5)HeliumMass Spectrometer (MS)0.5 ng/g (in soil) rsc.org

Development of Environmental Monitoring Protocols

The establishment of a robust environmental monitoring protocol for this compound is essential for assessing its environmental presence and potential long-term impacts. Such a protocol provides a standardized framework for sample collection, analysis, and data interpretation. While a specific protocol for this compound is not widely established, its development would be guided by existing frameworks for other persistent organic pollutants and emerging contaminants. env.go.jp

A comprehensive monitoring protocol would include the following key components:

Sampling Strategy:

Matrices: Defining the environmental compartments to be sampled, including surface water, groundwater, wastewater treatment plant influents and effluents, soil, and sediment. epa.govenv.go.jp

Site Selection: Choosing sampling locations based on potential sources, such as industrial discharge points, agricultural runoff areas, and downstream river sections. Control sites in areas with minimal anthropogenic influence would also be included for background level determination.

Frequency and Timing: Establishing a schedule for sample collection (e.g., monthly, quarterly) that captures potential seasonal variations in usage and environmental transport. env.go.jp

Sample Collection and Handling:

Procedures: Utilizing standardized methods for collecting water, soil, and sediment samples to ensure consistency and prevent cross-contamination. This includes using pre-cleaned amber glass bottles for water samples to prevent photodegradation.

Preservation: Samples must be preserved immediately after collection. This typically involves refrigeration (e.g., at 4°C) and, in some cases, the addition of chemical preservatives to inhibit microbial degradation. pjoes.com Samples should be transported to the laboratory within a specified holding time.

Analytical Procedures:

Method Selection: Specifying the validated analytical methods to be used, such as LC-MS/MS, which is often preferred for its high sensitivity and selectivity in complex matrices. epa.gov

Quality Assurance/Quality Control (QA/QC): Implementing rigorous QA/QC measures is critical for data reliability. This includes the analysis of method blanks, field blanks, spiked samples (for recovery assessment), and duplicate samples (for precision). researchgate.net The use of certified reference materials, if available, is also recommended.

Data Reporting and Interpretation:

Reporting Limits: Clearly defining the Method Detection Limit (MDL) and Method Quantification Limit (MQL) for the analytical procedure in each matrix. researchgate.net

Data Analysis: Comparing measured environmental concentrations (MECs) to predicted no-effect concentrations (PNECs) to assess potential ecological risks. The data can also be used to evaluate the effectiveness of any implemented management or mitigation strategies.

The development and implementation of such a protocol would be a critical step in the environmental risk assessment of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Chemical Reagent and Building Block

As a versatile chemical intermediate, 3,5,6-trichlorosalicylic acid serves as a foundational molecule for the synthesis of more complex, high-value chemical products. scbt.comchemicalbook.com The chlorinated aromatic core enhances the stability and reactivity of the compound, making it indispensable in the production of various agrochemicals and as a precursor for pharmaceutical agents.

This compound is a significant component in the synthesis of modern agrochemicals. Its antifungal properties are leveraged in the development of potent fungicides. smolecule.com The compound is particularly instrumental in creating chlorinated phenolic fungicides, which are vital for protecting crops like citrus and cereals. The demand for such fungicides is notable in major agricultural regions; for instance, Brazil's soybean belt saw a significant increase in fungicide use in 2023 to protect against crop diseases.

Beyond fungicides, TCSA is a precursor to powerful herbicides. For example, 2-methoxy-3,5,6-trichlorobenzoic acid, which is synthesized from TCSA, demonstrates exceptionally high activity in the destruction of undesirable plant life. googleapis.com The global push for more effective and sustainable agricultural practices continues to drive the demand for specialized intermediates like TCSA to enhance crop yields and resilience.

The pharmaceutical industry is a primary consumer of this compound, where it functions as a critical starting material for various active pharmaceutical ingredients (APIs). It is a key precursor in the synthesis of anti-inflammatory medications, especially non-steroidal anti-inflammatory drugs (NSAIDs). The chlorinated backbone of TCSA can enhance the stability and bioavailability of the final drug product. Derivatives of TCSA are also explored for their potential in developing new therapeutic agents that target specific biological pathways. Furthermore, it is used as an intermediate in the synthesis of metal complexes that exhibit antimicrobial activity.

Potential in Photonic Devices and Optical Applications

The unique photophysical properties of this compound make it a compound of interest for applications in materials science, particularly in the development of photonic and optical devices. These properties stem from a phenomenon known as excited state intramolecular proton transfer (ESIPT).

This compound exhibits excited state intramolecular proton transfer (ESIPT), a process where a proton moves from the hydroxyl group to the carbonyl oxygen of the carboxylic acid upon absorption of light. dntb.gov.ua This rapid, reversible photochemical process is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths) and "dual" emission, meaning it emits light at two different wavelengths. smolecule.comacs.org

This ESIPT mechanism involves a four-level photophysical cycle that prevents the re-absorption of emitted light, a desirable feature for various optical applications. researchgate.net The process is largely independent of solvent polarity, which is advantageous for creating stable materials. The study of the ESIPT phenomenon in TCSA and other salicylic (B10762653) acid derivatives is crucial for developing materials like photostabilizers, which protect sensitive organic compounds and polymers from UV degradation. researchgate.net

Table 1: Photophysical Characteristics of this compound

PropertyDescriptionSignificance
Excited State Intramolecular Proton Transfer (ESIPT) Upon excitation by light, a proton is transferred from the hydroxyl to the carbonyl group. dntb.gov.uaEnables a four-level photophysical scheme, crucial for applications like photostabilizers and fluorescent probes. researchgate.net
Large Stokes Shift Significant separation between the wavelengths of maximum absorption and maximum emission. Minimizes self-absorption and enhances the signal-to-noise ratio in fluorescence applications.
Dual Emission Emits light at two distinct wavelengths after excitation. smolecule.comOffers potential for ratiometric sensing and creating white light-emitting materials.
Solvent Polarity Independence The ESIPT process is not significantly affected by the polarity of the surrounding solvent. Provides stability and predictable performance in various material matrices.

This table summarizes the key photophysical properties of this compound based on available research data.

The intrinsic ESIPT fluorescence of this compound provides a foundation for its potential use in designing fluorescent probes and sensors. Molecules that undergo ESIPT are excellent candidates for chemical sensors because the proton transfer process can be influenced by the molecule's interaction with its environment or specific analytes. This can lead to detectable changes in the fluorescence signal.

The design of such probes often involves a fluorophore (the light-emitting part) linked to a receptor that binds to the target substance. nih.gov In the case of TCSA, its core structure could serve as the fluorophore. While direct applications of TCSA as a sensor are still an emerging area of research, its derivatives are being investigated for their interactions with biological molecules, which could pave the way for new diagnostic tools. The principles of photoinduced electron transfer (PET) and charge transfer (PCT) are often employed in these designs to create "off-on" fluorescent responses. nih.gov

Advanced Synthetic Methodologies Utilizing this compound

Beyond its direct applications, this compound is a key reactant in advanced synthetic pathways to create other valuable compounds. A notable example is its use in the production of chemiluminescent materials. google.comgoogle.com

A critical step in these syntheses is the esterification of this compound. For instance, it is reacted with n-pentyl alcohol to form n-pentyl 3,5,6-trichlorosalicylate. google.comgoogle.com This ester is a direct intermediate in the synthesis of bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, a compound used in commercial chemiluminescent products like light sticks. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5,6-Trichlorosalicylic acid relevant to experimental design?

  • Answer: Key properties include:

  • Melting point : 209–211°C, critical for determining thermal stability during reactions .
  • Density : 1.8±0.1 g/cm³, useful for solvent selection in purification .
  • Solubility : Insoluble in water and ether but soluble in polar aprotic solvents (e.g., DMSO), influencing reaction medium choices .
  • Acidity : pKa ~1.85 due to electron-withdrawing Cl substituents, impacting reactivity in acid-catalyzed reactions .
  • Storage : Stable at room temperature in sealed containers, avoiding moisture .

Q. How is this compound synthesized and purified for research applications?

  • Answer:

  • Synthesis : Often derived from halogenation of salicylic acid using Cl₂ or SOCl₂ under controlled conditions .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (C18 columns with MeOH:H₂O gradients) to achieve >98% purity .
  • Validation : Purity confirmed via HPLC, melting point analysis, and NMR spectroscopy .

Q. What safety protocols are essential when handling this compound?

  • Answer:

  • Protective Equipment : Use gloves, goggles, and lab coats due to skin/eye irritation risks (R36/37/38) .
  • Ventilation : Work in fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Q. How does the compound’s solubility influence its application in organic reactions?

  • Answer: Limited water solubility necessitates use of polar aprotic solvents (e.g., DMF, DMSO) for reactions like esterification or amidation. Pre-dissolution in warm ethanol enhances miscibility in aqueous-organic biphasic systems .

Q. What spectroscopic methods are used to characterize this compound?

  • Answer:

  • FT-IR : Identifies functional groups (e.g., -COOH at ~1700 cm⁻¹, -OH at ~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution pattern on the aromatic ring (e.g., Cl at C3, C5, C6) .
  • Mass Spectrometry : Validates molecular weight (241.46 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do chlorine substituents modulate the reactivity of this compound in metal complexation?

  • Answer: The electron-withdrawing Cl groups increase acidity (pKa ~1.85), enhancing deprotonation and coordination with metals (e.g., Fe³⁺, Cu²⁺). This stabilizes complexes via chelation, studied using UV-Vis spectroscopy and X-ray crystallography. For example, Fe(III) complexes show octahedral geometry with ligand-to-metal charge transfer bands at 450–500 nm .

Q. What methodological strategies resolve contradictions in bioactivity data of its metal complexes across bacterial strains?

  • Answer:

  • Dose-Response Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
  • Structural Tuning : Modify ligand:metal ratios (1:1 to 1:3) to assess stoichiometry-dependent activity .
  • Computational Modeling : DFT studies predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .

Q. How can this compound derivatives optimize chemiluminescence systems?

  • Answer:

  • Catalyst Optimization : Use tetramethylammonium salts (TMATS) at 10⁻⁴–10⁻³ M to balance light intensity (≥2 foot lamberts·cm⁻¹) and duration (>15 hours) .
  • Formulation Screening : Pair with peroxides (e.g., CPPO) and fluorophores (e.g., 9,10-diphenylanthracene) for wavelength tuning .

Q. What role does the compound play in pesticide synthesis, and how are intermediates characterized?

  • Answer:

  • Synthesis of Chlorfenapyr : React with propargyl alcohol via esterification, followed by cyclization. Monitor intermediates via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) .
  • Quality Control : GC-MS confirms absence of byproducts (e.g., unreacted 2,4,5-trichlorophenol) .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular Docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina; Cl substituents enhance hydrophobic interactions .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5,6-Trichlorosalicylic acid
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3,5,6-Trichlorosalicylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.